molecular formula C13H19N3O B12072071 (3R)-N-benzyl-3-methylpiperazine-1-carboxamide

(3R)-N-benzyl-3-methylpiperazine-1-carboxamide

Cat. No.: B12072071
M. Wt: 233.31 g/mol
InChI Key: VPFVYDQCZACZHB-LLVKDONJSA-N
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Description

(3R)-N-benzyl-3-methylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-benzyl-3-methylpiperazine-1-carboxamide typically involves the reaction of 3-methylpiperazine with benzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-methylpiperazine and benzyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Purification: The crude product is purified using column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and reduce costs. This may involve the use of automated reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are carefully monitored, and advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC) are employed.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-benzyl-3-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(3R)-N-benzyl-3-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-N-benzyl-3-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at a particular receptor, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpiperazine: A related compound with similar structural features but lacking the carboxamide group.

    3-methylpiperazine: The parent compound without the benzyl and carboxamide substituents.

    N-benzyl-2-methylpiperazine: A structural isomer with the methyl group at a different position.

Uniqueness

(3R)-N-benzyl-3-methylpiperazine-1-carboxamide is unique due to the presence of both the benzyl and carboxamide groups, which confer distinct chemical and biological properties. These functional groups enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

(3R)-N-benzyl-3-methylpiperazine-1-carboxamide

InChI

InChI=1S/C13H19N3O/c1-11-10-16(8-7-14-11)13(17)15-9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3,(H,15,17)/t11-/m1/s1

InChI Key

VPFVYDQCZACZHB-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC1CN(CCN1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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